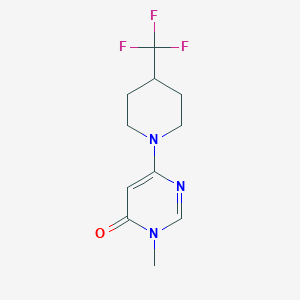
3-methyl-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidin-4(3H)-one is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Drug Metabolism and Pharmacokinetics
Research into the metabolism of compounds structurally related to "3-methyl-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidin-4(3H)-one" reveals their significant roles in medicinal chemistry, particularly in antineoplastic therapies. For instance, the study of flumatinib's metabolism in chronic myelogenous leukemia (CML) patients highlights the drug's biotransformation and the identification of its metabolites through advanced techniques like ultra-performance liquid chromatography and mass spectrometry. The main metabolic pathways include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, with several phase II glucuronidation and acetylation products being detected (Gong et al., 2010).
Structural Chemistry
Studies on the structural aspects of compounds related to "3-methyl-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidin-4(3H)-one" reveal intricate hydrogen bonding and crystal packing, contributing to our understanding of their stability and interactions. For example, the analysis of hydrogen bond arrangements in crystalline adducts helps elucidate the molecular assembly and potential for designing more effective compounds (Orozco et al., 2009).
Synthetic Methodologies
Innovative synthetic approaches have been developed to produce compounds with potential therapeutic applications, including anti-angiogenic and DNA cleavage activities. Novel synthesis routes for creating derivatives demonstrate the versatility and adaptability of these compounds in drug development, showcasing their efficacy in blocking the formation of blood vessels in vivo and displaying significant biological activities (Kambappa et al., 2017).
Pharmacological Activities
Research into the pharmacological properties of compounds structurally related to "3-methyl-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidin-4(3H)-one" has identified various activities, such as antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. These findings underline the potential of these compounds in addressing a range of medical conditions and their significance in drug discovery (Mattioda et al., 1975).
Eigenschaften
IUPAC Name |
3-methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c1-16-7-15-9(6-10(16)18)17-4-2-8(3-5-17)11(12,13)14/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQFKIZWWCBDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCC(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

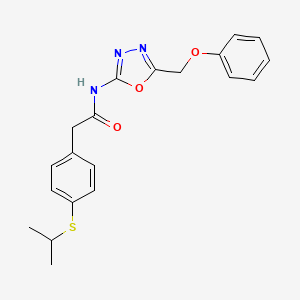


![Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2995747.png)
![2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}acetic acid](/img/structure/B2995750.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2995751.png)
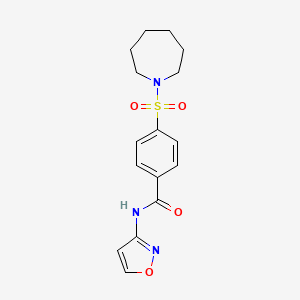
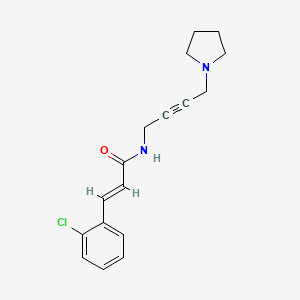

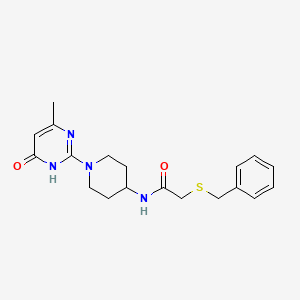
![N-[2-(Azepan-1-yl)ethyl]-N-cyclobutylbut-2-ynamide](/img/structure/B2995759.png)
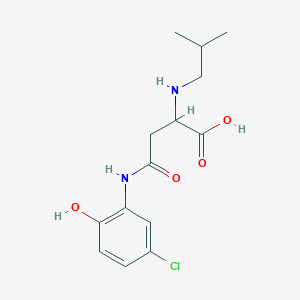
![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2995762.png)
